molecular formula C16H18F2N2OS B1392633 (3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine CAS No. 1242930-39-7

(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine

Cat. No. B1392633
M. Wt: 324.4 g/mol
InChI Key: OLJGDNHHRVWYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine” is a chemical compound with the molecular formula C16H18F2N2OS and a molecular weight of 324.4 g/mol1. This product is intended for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions. For a detailed synthesis protocol, it’s recommended to refer to specialized literature or databases.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of compounds related to (3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine involves various methods, including amine cyclization, reduction, and acidification. For example, 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride was synthesized using such methods, emphasizing advantages like shorter reaction time and high yield (Cheng Chuan, 2011).

  • Spectroscopic Characterization : These compounds have been characterized using various spectroscopic techniques like IR, 1H NMR, and MS spectra. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, significant for their biological activities, were structurally confirmed by 1H NMR and MS (H. Lei et al., 2017).

  • Molecular Structure Analysis : X-ray crystallography has been used to determine the structure of related compounds, revealing key aspects like conformation and molecular interactions. For instance, the molecular structure of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one was analyzed, demonstrating its high antiradical and anti-inflammatory activity (I. Kulakov et al., 2015).

Biological Applications

  • Antimicrobial Activities : Certain derivatives, such as 1,2,4-triazole derivatives including morpholine components, have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms (H. Bektaş et al., 2007).

  • Potential in Cancer Therapy : Some compounds, like 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related, have shown selective cytotoxic action against cancer cells, indicating potential for development in cancer therapy (A. Proshin et al., 2021).

Chemical Reactivity and Interaction Studies

  • Reactivity with Other Chemicals : Studies have explored how these compounds react with other chemicals, providing insights into their chemical properties and potential applications. For example, the interaction of 3-methyl-4-nitro-3-thiolene-1,1-dioxide with amines like morpholine has been studied, offering a deeper understanding of their reactivity (I. Efremova et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Unfortunately, I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions for research on this compound.


Please note that this analysis is based on the information available from the search results, and for more detailed information, it’s recommended to refer to specialized chemical databases and literature.


properties

IUPAC Name

3,5-difluoro-N-[[4-(morpholin-4-ylmethyl)thiophen-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2OS/c17-13-6-14(18)8-15(7-13)19-9-16-5-12(11-22-16)10-20-1-3-21-4-2-20/h5-8,11,19H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJGDNHHRVWYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=C2)CNC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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